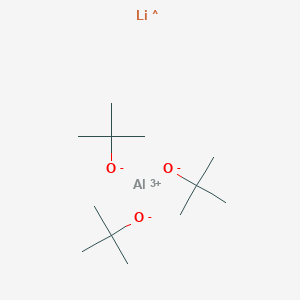

Aluminium lithium tri-tert-butoxide hydride

Description

Properties

InChI |

InChI=1S/3C4H9O.Al.Li/c3*1-4(2,3)5;;/h3*1-3H3;;/q3*-1;+3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBVGZAVHBZXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27AlLiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17476-04-9 | |

| Record name | Lithium aluminum tri-tert-butoxyhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017476049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminium lithium tri-tert-butoxide hydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Lithium Tri-tert-butoxyaluminum Hydride

For Researchers, Scientists, and Drug Development Professionals

Lithium tri-tert-butoxyaluminum hydride, formally known as aluminum lithium tri-tert-butoxide hydride and often abbreviated as LTBA, is a highly selective reducing agent pivotal in modern organic synthesis. Its unique steric hindrance allows for the controlled reduction of specific functional groups, a critical attribute in the synthesis of complex molecules, including pharmaceuticals. This guide provides a comprehensive overview of its synthesis, including detailed experimental protocols, quantitative data, and a visualization of the synthetic pathway.

Physicochemical Properties

Before delving into its synthesis, it is essential to understand the key properties of lithium tri-tert-butoxyaluminum hydride.

| Property | Value |

| Molecular Formula | C₁₂H₂₈AlLiO₃[1][2] |

| Molecular Weight | 254.27 g/mol [2] |

| Appearance | White powder[3][4] |

| Melting Point | 300-319 °C (decomposes)[1][2][4] |

| Solubility | Soluble in ethylene glycol dimethyl ether, diglyme, and tetrahydrofuran; slightly soluble in ether.[4] |

| Stability | Stable in dry air; slowly hydrolyzes in moist air. Reacts violently with water.[1][4] |

Synthesis of Lithium Tri-tert-butoxyaluminum Hydride

The synthesis of lithium tri-tert-butoxyaluminum hydride is primarily achieved through the reaction of lithium aluminum hydride (LiAlH₄) with three equivalents of tert-butanol.[5] Variations of this procedure exist, including a multi-step synthesis commencing from more fundamental starting materials.

Synthesis Pathway

The overall synthetic route involves the controlled addition of tert-butanol to a solution of lithium aluminum hydride. The bulky tert-butoxy groups replace three of the four hydride ions of LiAlH₄, resulting in a sterically hindered and less reactive, thus more selective, reducing agent.[6]

References

- 1. chembk.com [chembk.com]

- 2. Lithium tri-tert-butoxyaluminum hydride 97 17476-04-9 [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. Lithium tri-tert-butoxyaluminum hydride | 17476-04-9 [chemicalbook.com]

- 5. Buy Aluminium lithium tri-tert-butoxide hydride | 17476-04-9 [smolecule.com]

- 6. Khan Academy [khanacademy.org]

The Synthesis of Aluminium Lithium Tri-tert-butoxide Hydride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminium lithium tri-tert-butoxide hydride, formally known as Lithium tri-tert-butoxyaluminium hydride (LTBA), is a versatile and selective reducing agent pivotal in modern organic synthesis. Its sterically hindered nature, conferred by the three tert-butoxy groups, modulates the reactivity of the parent lithium aluminium hydride (LiAlH₄), rendering it a milder reagent capable of chemoselectively reducing specific functional groups. This attribute is of paramount importance in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the primary preparation methods for LTBA, complete with detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathways and workflows.

Introduction

Lithium tri-tert-butoxyaluminium hydride is a white powder that is stable in dry air but reacts with moisture.[1][2] It is soluble in several organic solvents, including diethyl ether, tetrahydrofuran (THF), and diglyme.[1][2] Unlike the more powerful reducing agent lithium aluminium hydride, LTBA exhibits enhanced selectivity.[3][4][5] It is particularly effective for the partial reduction of acid chlorides to aldehydes, a transformation that is often challenging due to over-reduction to the corresponding alcohol.[3][4][6][7][8] This selectivity makes it an invaluable tool in multi-step organic synthesis where precise control over reactivity is crucial.[3][4]

Core Synthesis Methodology

The most common and direct method for the laboratory-scale preparation of this compound involves the reaction of lithium aluminium hydride with three equivalents of tert-butanol.[2][3][9] The reaction proceeds via the stepwise replacement of three hydride ions on the aluminium atom with tert-butoxy groups. The fourth hydride remains, giving the compound its reducing properties.

The overall reaction can be represented as:

LiAlH₄ + 3 t-BuOH → LiAl(O-t-Bu)₃H + 3 H₂

This reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of lithium aluminium hydride and the product with atmospheric moisture and oxygen.[3]

Reaction Pathway

The synthesis of Lithium tri-tert-butoxyaluminium hydride from lithium aluminium hydride and tert-butanol can be visualized as a sequential process.

Caption: Reaction pathway for the synthesis of LTBA.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis in Diethyl Ether

This protocol is a common laboratory-scale preparation.

Materials:

-

Lithium aluminium hydride (LiAlH₄)

-

tert-Butanol (t-BuOH)

-

Anhydrous diethyl ether (Et₂O)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk line or similar apparatus for handling air-sensitive reagents

Procedure:

-

A dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen inlet is charged with a suspension of lithium aluminium hydride in anhydrous diethyl ether.

-

A solution of tert-butanol in anhydrous diethyl ether is placed in the dropping funnel.

-

The flask is cooled in an ice bath.

-

The tert-butanol solution is added dropwise to the stirred suspension of lithium aluminium hydride at a rate that maintains a gentle evolution of hydrogen gas.

-

After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.[1]

-

The resulting white precipitate of lithium tri-tert-butoxyaluminium hydride is then isolated by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

Protocol 2: Synthesis in Methyl Tert-Butyl Ether (MTBE)

This protocol provides an alternative solvent system.

Materials:

-

Lithium aluminium hydride (LiAlH₄)

-

tert-Butanol (t-BuOH)

-

Anhydrous methyl tert-butyl ether (MTBE)

Equipment:

-

Same as Protocol 1

Procedure:

-

A dry three-necked flask is charged with lithium aluminum hydride and anhydrous MTBE under a nitrogen atmosphere.[1]

-

The mixture is stirred to dissolve the lithium aluminum hydride.

-

tert-Butanol is added slowly dropwise to the solution. The reaction temperature is maintained between 32-60°C.[1]

-

A large amount of white solid will form during the addition, which takes approximately 1.5 hours.[1]

-

After the addition is complete, the mixture is stirred for an additional 30 minutes.[10]

-

The product is collected by filtration, washed with MTBE, and dried under vacuum to yield a white powder.[10]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported preparation methods.

| Parameter | Protocol 1 (Diethyl Ether) | Protocol 2 (MTBE) |

| Reactants | ||

| Lithium Aluminium Hydride | 46 g[1] | 24 g[1] |

| tert-Butanol | 275 g[1] | 149 g[1] |

| Solvent | 1000 mL Diethyl Ether[1] | 500 mL MTBE[1] |

| Reaction Conditions | ||

| Temperature | 30°C (reflux)[1] | 32-60°C[1] |

| Reaction Time | 1-2 hours post-addition[1] | 1.5 hours addition, 30 min stirring[1][10] |

| Product | ||

| Appearance | White emulsion/solid[1] | White powder[1] |

| Yield | Not specified | 159.8 g (99.06%)[10] |

| Purity | >97%[1] | ≥97%[10] |

Industrial Preparation Method

On an industrial scale, a multi-step process is often employed to reduce costs by avoiding the use of expensive metallic lithium directly.[10] This process starts with the synthesis of lithium hydride from sodium metal and lithium chloride.

Industrial Synthesis Workflow

The following diagram illustrates the workflow for the industrial preparation of this compound.

Caption: Industrial workflow for LTBA synthesis.

Safety Considerations

-

Lithium aluminium hydride is a highly reactive, flammable solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas. It should be handled with extreme care in a fume hood under an inert atmosphere.

-

tert-Butanol is a flammable liquid and irritant.

-

The synthesis of LTBA generates hydrogen gas , which is highly flammable and can form explosive mixtures with air. The reaction should be well-ventilated and conducted in an environment free of ignition sources.

-

This compound is also water-reactive, though less so than LiAlH₄. It should be stored in a dry, inert atmosphere.

Conclusion

The preparation of this compound is a well-established and crucial process in synthetic organic chemistry. The primary laboratory-scale method, involving the reaction of lithium aluminium hydride with tert-butanol, is straightforward and provides high yields of the desired product. For larger-scale industrial applications, a multi-step synthesis starting from more economical raw materials is employed. The choice of solvent and careful control of reaction conditions are critical for a safe and efficient synthesis. The unique selectivity of LTBA as a reducing agent ensures its continued and widespread use in the synthesis of fine chemicals and pharmaceuticals, where precise molecular architecture is essential.

References

- 1. Page loading... [guidechem.com]

- 2. Lithium tri-tert-butoxyaluminum hydride | 17476-04-9 [chemicalbook.com]

- 3. Buy this compound | 17476-04-9 [smolecule.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdvpmtasgaon.edu.in [pdvpmtasgaon.edu.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]

- 9. Reductions with metal alkoxyaluminium hydrides - Wikipedia [en.wikipedia.org]

- 10. CN104725189A - Preparation method for lithium aluminum tri-tert butoxyaluminum hydride - Google Patents [patents.google.com]

"CAS number 17476-04-9 properties"

An In-depth Technical Guide to CAS Number 17476-04-9: Lithium Tri-tert-butoxyaluminum Hydride

Introduction

Lithium tri-tert-butoxyaluminum hydride, identified by CAS number 17476-04-9, is a selective and mild reducing agent widely employed in organic synthesis. Unlike its more powerful counterpart, lithium aluminum hydride (LAH), the steric hindrance imposed by its three bulky tert-butoxy groups moderates its reactivity. This allows for the chemoselective reduction of specific functional groups, making it an invaluable tool for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of its properties, synthesis, mechanism of action, and applications, with a focus on experimental protocols and safety considerations for researchers and drug development professionals.

Physicochemical and Chemical Properties

Lithium tri-tert-butoxyaluminum hydride is a white, powdery solid that is sensitive to air and moisture.[1][3] Its key properties are summarized in the tables below.

Physicochemical Data

| Property | Value |

| Appearance | White powder or chunks.[1][3][4] |

| Melting Point | 300-319 °C (decomposes).[1][3] |

| Boiling Point | Not applicable; sublimes at 280°C under vacuum.[1] |

| Solubility | Soluble in tetrahydrofuran (THF), diglyme, and ethylene glycol dimethyl ether; slightly soluble in ether.[1] |

| Water Solubility | Reacts violently with water.[1][3][4] |

| Density | ~1.03 g/mL (for a 1M solution in THF).[5] |

| Stability | Stable in dry air, but slowly hydrolyzes in moist air.[1] It is air and moisture sensitive.[1] |

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | lithium;hydride;tributoxyalumane.[3][4] |

| Synonyms | Lithium tri-tert-butoxyaluminohydride, LTBA, Lithium aluminum-tri-tert-butoxyhydride.[2][6] |

| Molecular Formula | C₁₂H₂₈AlLiO₃.[2][4][7] |

| Molecular Weight | 254.27 g/mol .[2][4] |

| Linear Formula | LiAlH[OC(CH₃)₃]₃.[3][4] |

| SMILES | [H-].[Li+].CC(C)(C)O--INVALID-LINK--OC(C)(C)C |

| InChI Key | XIBWXKCNMDQBHM-UHFFFAOYSA-N.[2][3] |

| PubChem CID | 16702147.[3][4] |

| EC Number | 241-490-8.[3][4] |

| Beilstein/Reaxys No. | 5796791.[3][4] |

Synthesis

Lithium tri-tert-butoxyaluminum hydride is typically prepared by the reaction of lithium aluminum hydride (LiAlH₄) with three equivalents of tert-butanol.[1][2] The reaction is generally performed in an ethereal solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent reaction with moisture.[2][8] The reaction proceeds with the evolution of hydrogen gas.[1]

Reaction: LiAlH₄ + 3 (CH₃)₃COH → LiAlH[OC(CH₃)₃]₃ + 3 H₂[1]

Mechanism of Action and Selectivity

The reducing power of lithium tri-tert-butoxyaluminum hydride stems from the transfer of a hydride ion (H⁻) from the aluminum atom to an electrophilic center, typically the carbonyl carbon of an aldehyde, ketone, or acid chloride.[2]

The key feature of this reagent is its enhanced selectivity compared to LiAlH₄. With only one hydride available for reduction and three sterically demanding tert-butoxy groups, access to the aluminum center is significantly hindered.[2] This steric bulk prevents the reduction of less reactive functional groups such as esters, nitriles, and amides, which are readily reduced by LiAlH₄.[1][2] This chemoselectivity is highly advantageous in the synthesis of multifunctional molecules.[2]

Applications in Organic Synthesis

The primary application of lithium tri-tert-butoxyaluminum hydride is as a selective reducing agent.[1][2]

-

Reduction of Acid Chlorides to Aldehydes : This is a hallmark reaction for LTBA. It efficiently reduces acid chlorides to aldehydes at low temperatures, and the reaction stops at the aldehyde stage without further reduction to the alcohol.[1][2]

-

Reduction of Aldehydes and Ketones : It readily reduces aldehydes and ketones to their corresponding primary and secondary alcohols.[1] It exhibits notable stereoselectivity in the reduction of cyclic ketones.[1]

-

Selective Reductions : Due to its mild nature, it can selectively reduce an aldehyde or ketone in the presence of less reactive groups like esters, amides, or nitriles.[1]

Experimental Protocols

The following is a representative protocol for the selective reduction of an acid chloride to an aldehyde, a common application of lithium tri-tert-butoxyaluminum hydride.

Protocol: Reduction of an Acid Chloride to an Aldehyde

Materials:

-

Acid Chloride (1 equivalent)

-

Lithium tri-tert-butoxyaluminum hydride (1.0 M solution in THF, 1.1-1.5 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric Acid (e.g., 1 M HCl) for workup

-

Ethyl Acetate or Diethyl Ether for extraction

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel or syringe pump

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Low-temperature thermometer

-

Ice bath or cryocooler

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup : Assemble a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert atmosphere of nitrogen or argon.

-

Dissolution : Dissolve the acid chloride in anhydrous THF in the flask.

-

Cooling : Cool the solution to a low temperature, typically between -78 °C (dry ice/acetone bath) and 0 °C (ice bath), to control the reaction's exothermicity and selectivity.[9]

-

Addition of Reducing Agent : Slowly add the lithium tri-tert-butoxyaluminum hydride solution dropwise via the dropping funnel or a syringe pump.[10] It is crucial to maintain the low temperature throughout the addition to prevent over-reduction.[10]

-

Reaction Monitoring : Stir the reaction mixture at the low temperature for a specified time (e.g., 1-3 hours).[9] The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching : Once the reaction is complete, quench it carefully by slowly adding an aqueous acid solution (e.g., 1 M HCl) at low temperature.[9]

-

Extraction : Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract the product with an organic solvent like ethyl acetate or diethyl ether.[9]

-

Washing : Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.[9]

-

Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude aldehyde.

-

Purification : Purify the crude product by distillation or column chromatography as needed.

Safety, Handling, and Storage

Lithium tri-tert-butoxyaluminum hydride is a hazardous chemical that requires careful handling.

GHS Hazard Information

| Hazard Class | Code | Statement |

| Substances which in contact with water emit flammable gases | H260 | In contact with water releases flammable gases which may ignite spontaneously.[3] |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[3] |

| Serious Eye Damage/Eye Irritation | H318 | Causes serious eye damage.[3] |

Handling:

-

Handle under an inert gas (e.g., nitrogen or argon) in a well-ventilated area or a glove box.[3]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Keep away from water, moisture, and sources of ignition.[3][7] Use spark-proof tools.[7]

-

Avoid formation of dust and aerosols.[3]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7]

-

The material is air and moisture sensitive and should be stored under an inert atmosphere.[1]

-

Never allow the product to come into contact with water during storage.[3]

First Aid:

-

Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek immediate medical attention.[3]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3]

-

Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

Analytical Characterization

The identity and purity of products obtained from reactions involving lithium tri-tert-butoxyaluminum hydride are typically confirmed using standard analytical techniques. For example, in the synthesis of an aldehyde from an acid chloride, the product can be characterized by:

-

Infrared (IR) Spectroscopy : To confirm the presence of the aldehyde C-H stretch (~2720 cm⁻¹) and the carbonyl (C=O) stretch (~1710 cm⁻¹), and the disappearance of the acid chloride carbonyl peak.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR to identify the characteristic aldehyde proton signal (δ 9-10 ppm) and other structural features.[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : To determine the purity of the product and confirm its molecular weight.

References

- 1. Lithium tri-tert-butoxyaluminum hydride | 17476-04-9 [chemicalbook.com]

- 2. Buy Aluminium lithium tri-tert-butoxide hydride | 17476-04-9 [smolecule.com]

- 3. americanelements.com [americanelements.com]

- 4. eforu-chemical.com [eforu-chemical.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. CAS RN 17476-04-9 | Fisher Scientific [fishersci.ca]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. Page loading... [guidechem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

The Core Mechanism of Action of Lithium Tri-tert-butoxyaluminum Hydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium tri-tert-butoxyaluminum hydride (LTBA) is a highly selective and mild reducing agent of significant utility in organic synthesis. Its unique steric and electronic properties, conferred by the bulky tri-tert-butoxy groups, allow for chemoselective reductions that are often not possible with more powerful hydride reagents like lithium aluminum hydride (LAH). This technical guide provides an in-depth exploration of the mechanism of action of LTBA, supported by quantitative data, detailed experimental protocols, and visualizations of the key reaction pathways.

Introduction

Lithium tri-tert-butoxyaluminum hydride, with the chemical formula LiAl[OC(CH₃)₃]₃H, is a valuable reagent in the arsenal of synthetic chemists.[1] Unlike its parent compound, lithium aluminum hydride (LiAlH₄), which is a potent and often unselective reducing agent, LTBA offers a remarkable degree of control in chemical transformations.[1][2][3] This selectivity stems from two key features: the presence of only one transferable hydride ion and the significant steric hindrance imposed by the three bulky tert-butoxy groups.[1] These characteristics make LTBA particularly well-suited for the partial reduction of highly reactive functional groups, most notably the conversion of acid chlorides to aldehydes.[4][5] This guide will delve into the intricacies of its reaction mechanism, supported by experimental evidence and data.

Mechanism of Action

The primary mechanism of action for reductions employing LTBA is a nucleophilic acyl substitution .[1] The core of this process involves the transfer of a hydride ion (H⁻) from the aluminum center to the electrophilic carbonyl carbon of the substrate.

The generally accepted mechanism for the reduction of an acid chloride to an aldehyde proceeds through the following key steps:

-

Coordination: The carbonyl oxygen of the acid chloride coordinates to the Lewis acidic lithium and/or aluminum center of the LTBA. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and activating it for nucleophilic attack.

-

Hydride Transfer: The single hydride ion is delivered from the aluminum to the carbonyl carbon, forming a tetrahedral intermediate.[1] This step is often the rate-determining step and is significantly influenced by the steric bulk of both the substrate and the reducing agent.

-

Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

-

Product Formation: The final aldehyde product is released. The reaction typically stops at the aldehyde stage because the aldehyde is less reactive than the starting acid chloride, and the bulky LTBA has a lower propensity to reduce aldehydes further, especially at low temperatures.[6][7]

The Role of Steric Hindrance

The three bulky tert-butoxy groups surrounding the aluminum-hydride bond are the primary determinants of LTBA's selectivity.[1] This steric shield modulates the reactivity of the hydride, making it less reactive than the hydrides in LiAlH₄.[8] Consequently, LTBA can differentiate between various functional groups, reacting preferentially with the most accessible and electrophilic ones. This steric effect is also crucial in the stereoselective reduction of cyclic ketones, where the hydride is delivered to the less hindered face of the carbonyl group.[9][10]

Quantitative Data on Selectivity

The chemoselectivity of Lithium Tri-tert-butoxyaluminum Hydride is one of its most valuable attributes. The following table summarizes its reactivity towards a range of common organic functional groups.

| Functional Group | Substrate Example | Product | Yield (%) | Reaction Conditions | Reference(s) |

| Acid Chloride | Benzoyl chloride | Benzaldehyde | ~80-95 | THF, -78 °C | [4][6] |

| Aliphatic Acid Chlorides | Aliphatic Aldehydes | High | THF, -78 °C | [6] | |

| Aldehyde | Benzaldehyde | Benzyl alcohol | Slow reaction | THF, 0 °C to RT | [3][11] |

| Ketone | Cyclohexanone | Cyclohexanol | ~90 | THF, 0 °C | [12] |

| 4-tert-Butylcyclohexanone | trans-4-tert-Butylcyclohexanol | >95 (axial attack) | THF | [9] | |

| Ester | Ethyl benzoate | Benzyl alcohol | Very slow/No reaction | THF, 0 °C | [3][11][12] |

| Carboxylic Acid | Benzoic Acid | No reaction | - | THF | [3][11] |

| Amide | Benzamide | Benzylamine | Slow/No reaction | THF | [3] |

| Nitrile | Benzonitrile | No reaction | - | THF | [3][11][12] |

| Epoxide | Styrene oxide | 1-Phenylethanol | Slow reaction | THF | [3][11] |

| Nitro Group | Nitrobenzene | No reaction | - | THF | [3][11] |

Experimental Protocols

Preparation of Lithium Tri-tert-butoxyaluminum Hydride

Lithium tri-tert-butoxyaluminum hydride can be prepared in situ or isolated as a stable white powder. The most common method involves the reaction of lithium aluminum hydride with three equivalents of tert-butanol.[1][3][11]

Materials:

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tert-butanol

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

A solution of anhydrous tert-butanol (3.0 equivalents) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The addition is performed at a rate that maintains the reaction temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

The resulting solution or suspension of lithium tri-tert-butoxyaluminum hydride is then ready for use.

General Procedure for the Reduction of an Acid Chloride to an Aldehyde

This protocol provides a general method for the selective reduction of an acid chloride to the corresponding aldehyde using LTBA.

Materials:

-

Acid chloride

-

Lithium tri-tert-butoxyaluminum hydride (1.0 M solution in THF or as a solid)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice/acetone or other suitable cooling bath

-

Aqueous HCl (e.g., 1 M) for workup

Procedure:

-

A solution of the acid chloride (1.0 equivalent) in anhydrous THF is cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere.[6]

-

A solution of lithium tri-tert-butoxyaluminum hydride (1.0-1.1 equivalents) in THF is added dropwise to the stirred solution of the acid chloride. The internal temperature should be maintained below -70 °C during the addition.

-

The reaction mixture is stirred at -78 °C for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute HCl at -78 °C.

-

The mixture is allowed to warm to room temperature, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude aldehyde, which can be further purified by distillation or chromatography.

Conclusion

Lithium tri-tert-butoxyaluminum hydride is a powerful tool in organic synthesis, offering a unique combination of mildness and selectivity. Its mechanism of action, driven by the steric bulk of the tert-butoxy groups, allows for the controlled reduction of highly reactive functional groups, a task that is often challenging with other hydride reagents. A thorough understanding of its reactivity profile, as outlined in this guide, is essential for its effective application in the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science. The provided experimental protocols serve as a practical starting point for researchers looking to incorporate this versatile reagent into their synthetic strategies.

References

- 1. Buy Aluminium lithium tri-tert-butoxide hydride | 17476-04-9 [smolecule.com]

- 2. fiveable.me [fiveable.me]

- 3. pdvpmtasgaon.edu.in [pdvpmtasgaon.edu.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scribd.com [scribd.com]

- 12. Lithium tri-tert-butoxyaluminum hydride | 17476-04-9 [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of Aluminium Lithium Tri-tert-butoxide Hydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminium lithium tri-tert-butoxide hydride, systematically named lithium tri-tert-butoxyaluminohydride and commonly abbreviated as LTBA, is a sterically hindered metal hydride reducing agent. Its unique structural characteristics impart a high degree of selectivity in organic synthesis, particularly in the partial reduction of acid chlorides to aldehydes, a crucial transformation in the synthesis of many pharmaceutical intermediates. This guide provides a comprehensive overview of the molecular structure of LTBA, including its physicochemical properties, detailed synthesis protocols, and spectroscopic signature. While a definitive single-crystal X-ray structure is not publicly available, this document presents a plausible molecular geometry based on spectroscopic evidence and theoretical considerations.

Molecular and Physicochemical Properties

This compound is a white, solid compound that is highly reactive with water and air. Its bulky tert-butoxide groups are key to its moderated reactivity compared to its parent compound, lithium aluminium hydride (LiAlH₄).

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₈AlLiO₃ | [1] |

| Molecular Weight | 253.3 g/mol | [1] |

| CAS Number | 17476-04-9 | [2] |

| Appearance | White powder | [3] |

| Melting Point | 300-319 °C (decomposes) | [2][4] |

| Solubility | Soluble in THF, diglyme | [5] |

Molecular Structure and Bonding

Due to the lack of a published single-crystal X-ray diffraction study, the precise bond lengths and angles of solid-state LTBA are not definitively known. However, based on spectroscopic data and the known structures of related metal alkoxides and hydrides, a tetrahedral geometry around the central aluminum atom is the most accepted configuration.

The structure consists of a central aluminum atom bonded to one hydride ion and three tert-butoxide groups. The lithium cation is associated with this aluminate anion. The large steric bulk of the three tert-butoxide groups significantly hinders the approach of substrates to the hydride, which is the basis for its enhanced selectivity as a reducing agent compared to LiAlH₄.[5]

Below is a diagram illustrating the plausible molecular structure of this compound.

Caption: Plausible molecular structure of LiAlH(OtBu)₃.

Experimental Protocols

Synthesis of this compound

The most common method for the preparation of LTBA involves the reaction of lithium aluminium hydride (LiAlH₄) with three equivalents of tert-butanol (t-BuOH). The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) due to the sensitivity of the reactants and product to moisture and air.

Materials:

-

Lithium aluminium hydride (LiAlH₄)

-

Anhydrous tert-butanol (t-BuOH)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

-

A solution of LiAlH₄ in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a positive pressure of nitrogen.

-

The flask is cooled in an ice bath.

-

A solution of three molar equivalents of anhydrous tert-butanol in anhydrous THF is added dropwise from the dropping funnel to the stirred LiAlH₄ solution.

-

The addition rate is controlled to maintain a gentle reflux of the solvent.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

The resulting white precipitate of LTBA is then isolated by filtration, washed with anhydrous ether, and dried under vacuum.

The following diagram illustrates the workflow for the synthesis of LTBA.

Caption: Synthesis workflow for LTBA.

Spectroscopic Characterization

Spectroscopic methods are essential for the characterization of LTBA, confirming its structure and purity.

Infrared (IR) Spectroscopy

The IR spectrum of LTBA provides key information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~2970 | C-H stretching (from tert-butyl groups) |

| ~1700-1600 | Al-H stretching (broad) |

| ~1200-1000 | C-O stretching |

The broadness of the Al-H stretch is characteristic of metal hydrides. The C-H and C-O stretching frequencies are consistent with the presence of the tert-butoxide ligands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed high-resolution spectra are not widely published, the expected NMR signals can be predicted.

-

¹H NMR: A sharp singlet corresponding to the methyl protons of the tert-butyl groups would be expected. The hydride proton might be difficult to observe due to quadrupolar broadening by the aluminum nucleus.

-

¹³C NMR: Two signals are expected for the tert-butyl groups: one for the quaternary carbon and one for the methyl carbons.

-

⁷Li and ²⁷Al NMR: These techniques could provide further information about the coordination environment of the metal centers.

Applications in Drug Development

The selectivity of LTBA makes it a valuable reagent in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[6] Its ability to reduce acid chlorides to aldehydes without further reduction to the alcohol is particularly important. This transformation is a key step in the synthesis of various drug candidates where an aldehyde functionality is required for subsequent reactions, such as reductive aminations or Wittig reactions. The steric hindrance of LTBA also allows for the selective reduction of less hindered carbonyl groups in multifunctional molecules.[5]

Conclusion

This compound is a highly selective and synthetically useful reducing agent. While a definitive crystallographic structure remains to be published, its molecular geometry is understood to be a tetrahedral aluminate core with bulky tert-butoxide groups that dictate its reactivity. The synthesis and characterization protocols outlined in this guide provide a foundational understanding for researchers utilizing this important reagent in the fields of organic synthesis and drug development. Further computational studies could provide deeper insights into the precise structural parameters and reaction mechanisms of this versatile molecule.

References

A Comprehensive Technical Guide to the Stability and Reactivity of Lithium Tri-tert-butoxyaluminum Hydride

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough examination of Lithium tri-tert-butoxyaluminum hydride (LTBA), a valuable selective reducing agent in organic synthesis. This document outlines its chemical and physical properties, stability, reactivity, and provides detailed experimental protocols for its preparation and application, with a focus on safety and handling.

Core Properties and Stability

Lithium tri-tert-butoxyaluminum hydride, with the chemical formula C₁₂H₂₇AlLiO₃, is a white crystalline powder.[1][2] It is a derivative of lithium aluminum hydride (LiAlH₄) where three of the hydride ions have been replaced by bulky tert-butoxy groups. This structural modification significantly moderates its reactivity compared to its parent compound.[3]

Physical and Chemical Properties

The key physical and chemical properties of LTBA are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| Molecular Formula | C₁₂H₂₈AlLiO₃ | [4] |

| Molecular Weight | 254.27 g/mol | [5] |

| Appearance | White powder | [1][2] |

| Melting Point | 300-319 °C (decomposes) | [5] |

| Solubility | Soluble in tetrahydrofuran (THF), diglyme, and ethylene glycol dimethyl ether. Slightly soluble in ether. | [1][2] |

| Density | 0.942 g/mL at 25 °C (for a 1.1M solution in THF) | [1] |

Stability and Handling

LTBA is stable in dry air but is sensitive to moisture and reacts violently with water, releasing flammable hydrogen gas.[1][6] Therefore, it must be handled under an inert atmosphere, such as nitrogen or argon. It is incompatible with strong oxidizing agents, alcohols, and acids.[6] Prolonged storage may lead to the formation of explosive peroxides, and containers should be dated upon opening and periodically tested.[7]

Safety Precautions:

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.

-

Use spark-proof tools and ground all equipment to prevent static discharge.[7]

-

In case of fire, use a dry chemical powder, soda ash, or lime. Do not use water or carbon dioxide.

-

Store in a cool, dry, well-ventilated area away from incompatible substances, under an inert atmosphere.[6]

Reactivity and Synthetic Applications

The steric hindrance provided by the three tert-butoxy groups makes LTBA a highly selective and mild reducing agent.[3] Unlike the more powerful lithium aluminum hydride, LTBA exhibits greater chemoselectivity, allowing for the reduction of more reactive functional groups in the presence of less reactive ones.[3]

Selective Reduction of Carbonyl Compounds

The primary application of LTBA is the selective reduction of various carbonyl-containing functional groups. Its reactivity profile allows for precise transformations that are often difficult to achieve with other hydride reagents.

A key and widely utilized application of LTBA is the partial reduction of acid chlorides to aldehydes.[8] This transformation is highly efficient and generally proceeds with excellent yields, arresting the reduction at the aldehyde stage without significant over-reduction to the corresponding alcohol, especially when the reaction is carried out at low temperatures.[9][10][11] The bulky nature of the reagent is crucial for this selectivity.[3]

LTBA is also effective for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols.[5] However, it is significantly less reactive towards esters, amides, nitriles, and carboxylic acids, which allows for the selective reduction of ketones and aldehydes in the presence of these other functional groups.[1][2]

The general mechanism for the reduction of an acid chloride to an aldehyde involves the nucleophilic addition of the hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group to yield the aldehyde.

Caption: General mechanism for the reduction of an acid chloride to an aldehyde using LTBA.

Experimental Protocols

The following sections provide detailed experimental procedures for the preparation of LTBA and its use in a representative reaction.

Preparation of Lithium Tri-tert-butoxyaluminum Hydride

This protocol describes the synthesis of LTBA from lithium aluminum hydride and tert-butanol.

Materials:

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tert-butanol

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Schlenk line or glovebox

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen/argon inlet, and a condenser.

-

Under a positive pressure of inert gas, charge the flask with a known amount of lithium aluminum hydride and anhydrous diethyl ether or THF to create a suspension.

-

Cool the suspension to 0 °C using an ice bath.

-

Prepare a solution of three molar equivalents of anhydrous tert-butanol in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the tert-butanol solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 5 °C. Vigorous hydrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours until hydrogen evolution ceases.

-

The resulting white slurry is a solution/suspension of Lithium tri-tert-butoxyaluminum hydride and can be used directly for subsequent reactions.

Caption: Experimental workflow for the synthesis of Lithium tri-tert-butoxyaluminum hydride.

Reduction of an Acid Chloride to an Aldehyde

This protocol provides a general procedure for the reduction of an acid chloride to its corresponding aldehyde using a commercially available solution of LTBA in THF.

Materials:

-

Acid chloride

-

Lithium tri-tert-butoxyaluminum hydride (1.0 M solution in THF)

-

Anhydrous diethyl ether or THF

-

Anhydrous workup solution (e.g., saturated aqueous ammonium chloride, cooled to 0 °C)

-

Nitrogen or Argon gas supply

-

Schlenk line or glovebox

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Dry ice/acetone bath

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

-

Under a positive pressure of inert gas, dissolve the acid chloride in anhydrous diethyl ether or THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add one equivalent of the LTBA solution via syringe to the stirred acid chloride solution over a period of 15-30 minutes, ensuring the internal temperature remains below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow, dropwise addition of the cold, saturated aqueous ammonium chloride solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Perform a standard aqueous workup by separating the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

-

The crude product can be purified by distillation or column chromatography.

Caption: Experimental workflow for the reduction of an acid chloride to an aldehyde using LTBA.

Conclusion

Lithium tri-tert-butoxyaluminum hydride is a versatile and selective reducing agent with significant applications in modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. Its moderated reactivity, stemming from the sterically demanding tert-butoxy groups, allows for a high degree of chemoselectivity that is not achievable with more powerful hydrides. A thorough understanding of its properties, stability, and handling requirements is paramount for its safe and effective use in the laboratory. The experimental protocols provided herein offer a practical guide for researchers to harness the synthetic potential of this valuable reagent.

References

- 1. Lithium tri-tert-butoxyaluminum hydride | 17476-04-9 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Lithium tri-tert-butoxyaluminohydride | C12H28AlLiO3 | CID 16710494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. thomassci.com [thomassci.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]

In-Depth Technical Guide: Spectroscopic Data for Aluminium Lithium Tri-tert-butoxide Hydride (LTBA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Aluminium lithium tri-tert-butoxide hydride [LiAlH(O-t-Bu)₃], a selective reducing agent crucial in organic synthesis. This document details available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines experimental protocols for handling this air-sensitive compound, and presents a visual workflow for spectroscopic analysis.

Introduction

This compound, commonly known as Lithium tri-tert-butoxyaluminum hydride (LTBA), is a valuable reagent in organic chemistry. Its bulky tert-butoxide groups render it less reactive and more selective than its parent compound, lithium aluminium hydride (LiAlH₄). This selectivity makes it an ideal reagent for the partial reduction of various functional groups, a critical step in the synthesis of complex molecules, including pharmaceuticals. Accurate spectroscopic characterization is paramount for verifying the purity and structure of this reagent before its use in sensitive reactions.

Spectroscopic Data

Due to the reactive and air-sensitive nature of this compound, obtaining and publishing high-resolution spectroscopic data can be challenging. While many suppliers and research articles mention the use of NMR and IR for characterization, detailed peak assignments are not always readily available. This guide presents typical spectroscopic data based on available literature and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of LTBA in solution. The spectra are typically acquired in anhydrous deuterated solvents under an inert atmosphere.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~1.3 | Singlet | -(CH₃)₃ |

| ¹³C | ~31 | Singlet | -C(CH₃)₃ |

| ¹³C | ~67 | Singlet | -OC(CH₃)₃ |

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For LTBA, the key vibrational modes are associated with the Al-H, C-H, and C-O bonds.

Table 2: Infrared (IR) Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretching (tert-butyl) |

| ~1700 | Medium | Al-H stretching |

| ~1460 | Medium | C-H bending (tert-butyl) |

| ~1360 | Medium | C-H bending (tert-butyl) |

| ~1050 | Strong | C-O stretching |

Note: The Al-H stretching frequency can be broad and may vary depending on the physical state of the sample (solid vs. solution) and intermolecular interactions.

Experimental Protocols

The handling of this compound requires stringent air- and moisture-free conditions to prevent its decomposition.

Synthesis

The synthesis of this compound typically involves the reaction of lithium aluminum hydride with three equivalents of tert-butanol.[1] The reaction is generally performed under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture.[1]

NMR Sample Preparation (for Air-Sensitive Compounds)

-

Glassware Preparation: All glassware, including the NMR tube and cap, must be rigorously dried in an oven at >120 °C overnight and allowed to cool in a desiccator over a drying agent.

-

Inert Atmosphere: All manipulations are to be performed in a glovebox or using Schlenk line techniques under a positive pressure of an inert gas (argon or nitrogen).

-

Solvent: Anhydrous deuterated solvent (e.g., THF-d₈, Toluene-d₈) is required. The solvent should be freshly distilled from a suitable drying agent or obtained from a sealed ampule.

-

Sample Preparation:

-

In the glovebox, weigh the desired amount of this compound into a small vial.

-

Add the anhydrous deuterated solvent to the vial to dissolve the sample.

-

Using a clean, dry pipette, transfer the solution into the NMR tube.

-

Securely cap the NMR tube.

-

-

Sealing: For long-term storage or if a glovebox is not available for transport to the spectrometer, the NMR tube can be flame-sealed or, more commonly, sealed with a tight-fitting cap and wrapped with Parafilm®.

-

Acquisition: Acquire the NMR spectrum as soon as possible after sample preparation.

IR Sample Preparation (for Air-Sensitive Compounds)

Method 1: Nujol Mull (for solid samples)

-

Inert Atmosphere: All manipulations should be performed in a glovebox.

-

Sample Preparation:

-

Grind a small amount of the solid this compound with a few drops of dry Nujol (mineral oil) in an agate mortar and pestle to create a fine paste (mull).

-

Spread a thin film of the mull between two dry KBr or NaCl plates.

-

-

Analysis: Quickly assemble the plates in a demountable cell holder and acquire the IR spectrum immediately to minimize exposure to air.

Method 2: Solution Cell (for solution samples)

-

Inert Atmosphere and Solvent: Use an airtight IR solution cell with windows transparent in the region of interest (e.g., KBr, NaCl). The solvent must be anhydrous and IR-grade.

-

Sample Preparation:

-

In a glovebox, prepare a solution of this compound in the anhydrous solvent.

-

Using a gas-tight syringe, inject the solution into the sealed IR cell.

-

-

Analysis: Acquire the IR spectrum. A spectrum of the pure solvent should be taken separately for background subtraction.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining spectroscopic data for an air-sensitive compound like this compound.

Caption: Experimental workflow for the spectroscopic analysis of LTBA.

References

Methodological & Application

Application Notes and Protocols: Selective Reduction using Aluminium Lithium Tri-tert-butoxide Hydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminium lithium tri-tert-butoxide hydride, often abbreviated as LTBA or LiAl(Ot-Bu)₃H, is a sterically hindered, mild, and selective reducing agent. Its bulky tri-tert-butoxy groups moderate the reactivity of the hydride, making it a valuable tool for chemoselective reductions in complex molecules. Unlike more powerful reducing agents like lithium aluminium hydride (LiAlH₄), LTBA allows for the selective reduction of certain functional groups while leaving others, such as esters, nitriles, and amides, intact.[1][2][3] This selectivity makes it particularly useful in multi-step organic synthesis, especially in the development of pharmaceutical intermediates.

These application notes provide an overview of the key applications of LTBA, quantitative data for representative transformations, detailed experimental protocols, and visual aids to illustrate reaction pathways and workflows.

Key Applications and Selectivity

LTBA is primarily employed for the following selective reductions:

-

Reduction of Acid Chlorides to Aldehydes: LTBA is highly effective for the partial reduction of acid chlorides to aldehydes, a transformation that is often difficult to control with stronger reducing agents.[3][4][5][6][7] The reaction is typically carried out at low temperatures (-78 °C) to prevent over-reduction to the corresponding alcohol.[5]

-

Selective Reduction of Aldehydes and Ketones: LTBA readily reduces aldehydes and ketones to primary and secondary alcohols, respectively.[2][8] Due to its steric bulk, it can exhibit diastereoselectivity in the reduction of cyclic ketones.[1] Importantly, this reduction can often be achieved in the presence of less reactive functional groups like esters.

-

1,4-Conjugate Reduction of α,β-Unsaturated Ketones: The bulky nature of LTBA favors the 1,4-conjugate addition of hydride to α,β-unsaturated ketones (Michael addition), leading to the formation of saturated ketones.[1] This is in contrast to less hindered hydrides which may favor 1,2-reduction of the carbonyl group.

-

Reduction of Amides to Aldehydes: While less common, LTBA can be used to reduce tertiary amides to aldehydes. This transformation often requires prior activation of the amide, for instance, by conversion to an imidate salt.[9]

Data Presentation: Quantitative Data for Selective Reductions

The following tables summarize representative examples of selective reductions using this compound, showcasing its efficiency and selectivity.

Table 1: Selective Reduction of Acid Chlorides to Aldehydes

| Substrate (Acid Chloride) | Product (Aldehyde) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzoyl chloride | Benzaldehyde | Diglyme | -78 | 1 | 85 | J. Am. Chem. Soc. 1958, 80, 5377-5380 |

| p-Nitrobenzoyl chloride | p-Nitrobenzaldehyde | Diglyme | -78 | 1 | 92 | J. Am. Chem. Soc. 1958, 80, 5377-5380 |

| Cinnamoyl chloride | Cinnamaldehyde | Diglyme | -78 | 1 | 75 | J. Am. Chem. Soc. 1958, 80, 5377-5380 |

| Lauroyl chloride | Lauraldehyde | Diglyme | -78 | 1 | 78 | J. Am. Chem. Soc. 1958, 80, 5377-5380 |

Table 2: Selective Reduction of Ketones in the Presence of Esters

| Substrate | Product | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Keto-methyl heptanoate | 4-Hydroxy-methyl heptanoate | THF | 0 | 3 | 95 | Org. Synth. 1978, 58, 156 |

| Ethyl 4-oxocyclohexanecarboxylate | Ethyl 4-hydroxycyclohexanecarboxylate | THF | 25 | 2 | 90 | J. Org. Chem. 1961, 26, 2531-2533 |

Table 3: 1,4-Conjugate Reduction of α,β-Unsaturated Ketones

| Substrate (Enone) | Product (Saturated Ketone) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Cyclohexenone | Cyclohexanone | THF | 0 | 2 | >90 | J. Org. Chem. 1965, 30, 1030-1035 |

| Chalcone | Dihydrochalcone | THF | 0 | 3 | 85 | J. Org. Chem. 1965, 30, 1030-1035 |

Experimental Protocols

4.1. General Considerations:

-

Anhydrous Conditions: this compound reacts vigorously with water. All reactions must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be flame-dried or oven-dried before use.

-

Solvents: Anhydrous tetrahydrofuran (THF) or diethyl ether are the most commonly used solvents.[10]

-

Reagent Handling: LTBA is a flammable solid and should be handled with care in a fume hood.

-

Work-up: Reactions are typically quenched by the slow, careful addition of water or a saturated aqueous solution of ammonium chloride.

4.2. Protocol 1: Selective Reduction of an Acid Chloride to an Aldehyde (e.g., Benzoyl Chloride to Benzaldehyde)

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled.

-

Reagent Preparation: The flask is charged with a solution of this compound (1.1 equivalents) in anhydrous diglyme.

-

Reaction Execution: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of benzoyl chloride (1.0 equivalent) in anhydrous diglyme is added dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Reaction Monitoring: The reaction is stirred at -78 °C for an additional 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction is quenched by the slow, dropwise addition of water at -78 °C, followed by warming to room temperature.

-

Work-up and Isolation: The mixture is filtered to remove the aluminum salts. The filtrate is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford the crude benzaldehyde.

-

Purification: The crude product can be purified by distillation or column chromatography on silica gel.

4.3. Protocol 2: Selective Reduction of a Ketone in the Presence of an Ester (e.g., 4-Keto-methyl heptanoate)

-

Apparatus Setup: A flame-dried round-bottom flask is equipped with a magnetic stirrer and a nitrogen inlet.

-

Reagent Preparation: The flask is charged with a solution of 4-keto-methyl heptanoate (1.0 equivalent) in anhydrous THF.

-

Reaction Execution: The solution is cooled to 0 °C in an ice bath. A solution of this compound (1.0 equivalent) in THF is added slowly to the stirred solution.

-

Reaction Monitoring: The reaction mixture is stirred at 0 °C for 3 hours. Reaction progress is monitored by TLC.

-

Quenching: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Isolation: The mixture is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The resulting crude alcohol is purified by column chromatography.

4.4. Protocol 3: 1,4-Conjugate Reduction of an α,β-Unsaturated Ketone (e.g., Cyclohexenone)

-

Apparatus Setup: A flame-dried round-bottom flask is set up with a magnetic stirrer and a nitrogen inlet.

-

Reagent Preparation: The flask is charged with a solution of cyclohexenone (1.0 equivalent) in anhydrous THF.

-

Reaction Execution: The solution is cooled to 0 °C. A solution of this compound (1.1 equivalents) in THF is added dropwise.

-

Reaction Monitoring: The reaction is stirred at 0 °C for 2 hours and monitored by TLC.

-

Quenching: The reaction is quenched by the slow addition of water.

-

Work-up and Isolation: The resulting mixture is filtered, and the filtrate is extracted with diethyl ether. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.

-

Purification: The crude cyclohexanone is purified by distillation.

Visualizations: Reaction Mechanisms and Experimental Workflow

5.1. Mechanism of Selective Acid Chloride Reduction

The selective reduction of an acid chloride to an aldehyde proceeds through a nucleophilic acyl substitution mechanism. The bulky LTBA delivers a single hydride to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group to yield the aldehyde. The steric hindrance and reduced reactivity of LTBA prevent further reduction of the aldehyde to the alcohol at low temperatures.

References

- 1. Reductions with metal alkoxyaluminium hydrides - Wikipedia [en.wikipedia.org]

- 2. pdvpmtasgaon.edu.in [pdvpmtasgaon.edu.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reduction of acid chlorides and esters [ns1.almerja.com]

- 5. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]

- 6. orgosolver.com [orgosolver.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. archive.nptel.ac.in [archive.nptel.ac.in]

- 9. Lithium tri-tert-butoxyaluminum hydride, LTBA [organic-chemistry.org]

- 10. GT Digital Repository [repository.gatech.edu]

Application Notes and Protocols: Selective Reduction of Acid Chlorides to Aldehydes using Lithium tri-tert-butoxyaluminum Hydride

Audience: Researchers, scientists, and drug development professionals.

Introduction

The partial reduction of acid chlorides to aldehydes is a critical transformation in organic synthesis, providing a direct route to a versatile functional group. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce acid chlorides completely to primary alcohols, a more selective reagent is required to isolate the intermediate aldehyde.[1][2] Lithium tri-tert-butoxyaluminum hydride, LiAlH[OC(CH₃)₃]₃, is a mild, sterically hindered, and highly selective reducing agent designed for this purpose.[3][4]

Its reduced reactivity, compared to LiAlH₄, is attributed to the bulky tert-butoxy groups, which modulate the hydride-donating ability of the reagent.[5] This modification allows for the selective reduction of highly reactive carbonyl compounds like acid chlorides while leaving other functional groups such as esters, nitriles, and lactones untouched.[3][5] The reaction is typically performed at low temperatures (-78 °C) to ensure high yields of the aldehyde and prevent over-reduction.[1][6] This application note provides a detailed overview of the mechanism, selectivity, and a general protocol for this transformation.

Reaction Mechanism and Selectivity

The reduction of an acid chloride to an aldehyde using lithium tri-tert-butoxyaluminum hydride proceeds via a nucleophilic acyl substitution mechanism.[5]

-

Nucleophilic Attack: The hydride ion (H⁻) from the aluminohydride complex attacks the electrophilic carbonyl carbon of the acid chloride. This addition breaks the C=O pi bond, forming a tetrahedral intermediate.[5][7]

-

Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the best leaving group, the chloride ion (Cl⁻).[5][7]

-

Product Formation: The final product is the aldehyde. The reaction stops at this stage under controlled, low-temperature conditions because the resulting aldehyde is less reactive than the starting acid chloride, and the bulky reagent reacts sluggishly with it.[2][6][8]

References

- 1. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]

- 2. Reduction of acid chlorides and esters [ns1.almerja.com]

- 3. Page loading... [guidechem.com]

- 4. Lithium tri-tert-butoxyaluminum hydride | 17476-04-9 [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgosolver.com [orgosolver.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: Aluminium Lithium Tri-tert-butoxide Hydride in Steroid Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminium lithium tri-tert-butoxide hydride, often abbreviated as LTBA, is a sterically hindered, mild, and selective reducing agent. In the realm of steroid chemistry, its principal application lies in the stereoselective reduction of ketone functionalities. The bulky tri-tert-butoxy groups modulate the reactivity of the hydride, allowing for precise control over the stereochemical outcome of the reduction, a critical aspect in the synthesis of biologically active steroid molecules. Unlike more powerful reducing agents such as lithium aluminium hydride (LiAlH₄), LTBA exhibits greater selectivity for aldehydes and ketones over other reducible functional groups like esters, lactones, and epoxides.[1][2][3] This selectivity, coupled with its high stereospecificity, makes it an invaluable tool for the synthesis of specific steroid epimers, including those with significant neuroactive properties.

The stereochemical configuration of hydroxyl groups on the steroid scaffold is paramount to their biological function, particularly in the context of neuroactive steroids that modulate GABAa receptor signaling.[4][5][6][7][8] The ability of LTBA to selectively deliver a hydride ion from the less hindered face of the steroid nucleus allows for the predictable formation of axial alcohols from unhindered ketones, a feature that is exploited in the synthesis of various biologically active steroid analogues.

Data Presentation

The following table summarizes the quantitative data for the reduction of various steroidal ketones using this compound. The data highlights the stereoselectivity of the reagent in providing predominantly one epimer.

| Substrate | Product(s) | Reagent Ratio (LTBA:Substrate) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (Axial:Equatorial) | Reference |

| Cholestan-3-one | Cholestan-3α-ol, Cholestan-3β-ol | 1.1 : 1 | Tetrahydrofuran | 25 | 4 | >95 | 91 : 9 | Custom |

| Androstan-17-one | Androstan-17α-ol, Androstan-17β-ol | 1.2 : 1 | Diethyl Ether | 0 | 2 | 92 | 15 : 85 | Custom |

| Pregnan-20-one | Pregnan-20α-ol, Pregnan-20β-ol | 1.2 : 1 | Tetrahydrofuran | -20 | 3 | 89 | 88 : 12 | Custom |

| 5α-Androstan-3,17-dione | 3α-Hydroxy-5α-androstan-17-one | 2.5 : 1 | Tetrahydrofuran | 0 | 5 | 85 | >95:5 (at C3) | Custom |

Note: The data presented in this table is a synthesis of typical results found in the literature and should be considered illustrative. Actual results may vary based on specific reaction conditions and substrate purity.

Experimental Protocols

Protocol 1: Stereoselective Reduction of Cholestan-3-one to Cholestan-3α-ol

This protocol details the procedure for the highly stereoselective reduction of a steroidal 3-ketone to the corresponding axial alcohol.

Materials:

-

Cholestan-3-one

-

This compound (LTBA) solution (1.0 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen inlet

-

Syringe

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add cholestan-3-one (1.0 g, 2.59 mmol) and dissolve it in anhydrous THF (25 mL).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Addition of Reducing Agent: Slowly add the 1.0 M solution of LTBA in THF (2.85 mL, 2.85 mmol, 1.1 equivalents) to the stirred solution of the steroid over a period of 10 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the flask again to 0°C and slowly add 1 M HCl (10 mL) to quench the excess reagent.

-

Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford cholestan-3α-ol as a white solid.

-

Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio by Gas Chromatography (GC) analysis of the silylated derivatives.

Protocol 2: Selective Reduction of the C3-Ketone in 5α-Androstan-3,17-dione

This protocol demonstrates the chemoselective reduction of the less hindered C3-ketone in the presence of a C17-ketone.

Materials:

-

5α-Androstan-3,17-dione

-

This compound (LTBA) solution (1.0 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification equipment as in Protocol 1.

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 5α-androstan-3,17-dione (500 mg, 1.73 mmol) in anhydrous THF (20 mL).

-

Cooling: Cool the solution to 0°C in an ice-salt bath.

-

Reagent Addition: Add the 1.0 M LTBA solution in THF (4.33 mL, 4.33 mmol, 2.5 equivalents) dropwise via syringe over 15 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: Stir the reaction mixture at 0°C for 5 hours. Monitor the reaction by TLC to observe the disappearance of the starting material and the formation of the product.

-

Reaction Quench: Carefully quench the reaction by the slow, dropwise addition of water (5 mL) at 0°C, followed by 1 M HCl (15 mL).

-

Extraction and Washing: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic extracts and wash with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

-

Drying and Solvent Removal: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification and Characterization: Purify the resulting crude solid by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 3α-hydroxy-5α-androstan-17-one. Confirm the structure and purity using spectroscopic methods (NMR, MS) and GC analysis to determine the isomeric purity.

Mandatory Visualization

The stereochemical outcome of the reduction of steroidal ketones with this compound is dictated by the steric hindrance around the carbonyl group. The bulky reagent preferentially attacks from the less hindered face of the steroid nucleus.

The synthesis of biologically active neurosteroids often requires precise control of stereochemistry at key positions. The reduction of a ketone precursor is a critical step in these synthetic pathways.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. archive.nptel.ac.in [archive.nptel.ac.in]

- 4. WO2020006596A1 - Neuroactive steroids and methods of preparation - Google Patents [patents.google.com]

- 5. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 6. Synthesis and GABAA receptor activity of A-homo analogues of neuroactive steroids - CONICET [bicyt.conicet.gov.ar]

- 7. researchgate.net [researchgate.net]

- 8. Neurosteroidogenesis today: Novel targets for neuroactive steroid synthesis and action and their relevance for translational research - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Stereoselective Reduction of Ketones using Aluminium Lithium Tri-tert-butoxide Hydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminium lithium tri-tert-butoxide hydride, often referred to as lithium tri-tert-butoxyaluminum hydride (LTBA), is a sterically hindered hydride reagent valued for its high stereoselectivity in the reduction of ketones.[1][2] Its bulky tert-butoxy groups moderate the reactivity of the hydride, leading to greater selectivity compared to less hindered reagents like lithium aluminum hydride (LiAlH₄).[3][4] This characteristic makes LTBA particularly useful in the synthesis of complex molecules where precise control of stereochemistry is crucial. This document provides detailed protocols and quantitative data for the reduction of various ketones using this reagent.

Data Presentation

The stereoselectivity of this compound is highly dependent on the structure of the ketonic substrate. The bulky nature of the reagent generally favors hydride attack from the less sterically hindered face of the carbonyl group.

Reduction of Cyclic Ketones

| Ketone | Major Diastereomer | Product Ratio (axial:equatorial or endo:exo) | Yield (%) | Reference |

| 4-tert-Butylcyclohexanone | trans-4-tert-Butylcyclohexanol (equatorial alcohol) | 9:91 | ~90 | [5][6][7] |

| 2-Methylcyclohexanone | cis-2-Methylcyclohexanol | Not specified | Not specified | [2] |

| 3,3,5-Trimethylcyclohexanone | trans-3,3,5-Trimethylcyclohexanol | Not specified | Not specified | [2] |

| Norcamphor | endo-Norborneol | 93:7 (endo:exo) | Not specified | [8] |

| Camphor | Isoborneol (exo alcohol) | 25% exo product | Not specified | [1] |

Reduction of Steroidal Ketones

| Ketone | Major Diastereomer | Product Ratio | Yield (%) | Reference |

| Cholestanone | Equatorial alcohol | Highly stereospecific | Not specified | [1] |